3,4,5-Trifluoro-2-hydroxybenzonitrile
Overview
Description
Scientific Research Applications
Analytical Methods and Environmental Applications
Analytical Methods for Antioxidant Activity : A review emphasizes the importance of different tests used to determine antioxidant activity, including ORAC and FRAP, which could be relevant for assessing the antioxidant potential of 3,4,5-Trifluoro-2-hydroxybenzonitrile in various fields like food engineering and pharmacy (Munteanu & Apetrei, 2021).
Carbon Capture and Conversion : Nitrogen-doped porous polymers, such as covalent triazine frameworks (CTFs), are explored for CO2 capture and conversion, highlighting the potential for 3,4,5-Trifluoro-2-hydroxybenzonitrile to be involved in the development of materials for environmental remediation and sustainable chemistry applications (Mukhtar et al., 2020).
Biomedical and Health Science Applications
- Pharmacological Activities of Gallic Acid : While focusing on gallic acid, a review discusses its anti-inflammatory properties, which could suggest a research angle for the biological activities of structurally related compounds like 3,4,5-Trifluoro-2-hydroxybenzonitrile in treating inflammation-related diseases (Bai et al., 2020).
Environmental Fate and Adsorption Studies
- Adsorption Behavior of Perfluorinated Compounds : A review on the adsorption mechanisms of perfluorinated compounds (PFCs) on various adsorbents, including the role of hydrophobic interactions, could be pertinent to understanding how 3,4,5-Trifluoro-2-hydroxybenzonitrile might interact with environmental matrices (Du et al., 2014).
Materials Science and Catalysis
- Ionic Liquid-Based Catalysts for CO2 Conversion : This review focuses on using ionic liquids for converting CO2 into valuable chemicals, indicating a potential area where 3,4,5-Trifluoro-2-hydroxybenzonitrile could be studied for its properties as a catalyst or reactant in similar reactions (Zhang et al., 2023).
properties
IUPAC Name |
3,4,5-trifluoro-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKDCYNFMRBPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trifluoro-2-hydroxybenzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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